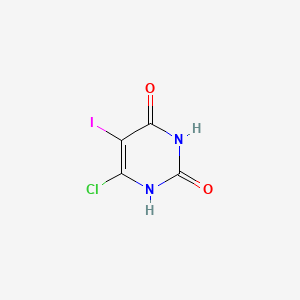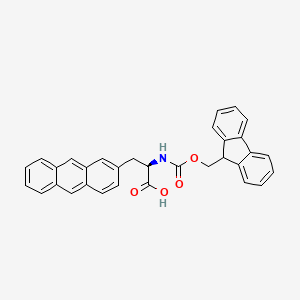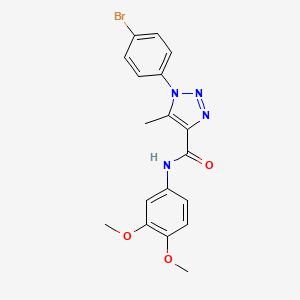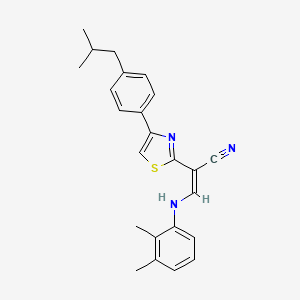![molecular formula C28H30N4O2S B2700205 N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1251606-56-0](/img/no-structure.png)
N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C28H30N4O2S and its molecular weight is 486.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antituberculosis Activity
A study designed and synthesized a series of compounds including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, evaluated for their antituberculosis activity. The compound ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising results against Mycobacterium tuberculosis (MTB), indicating potential as an antituberculosis agent (Jeankumar et al., 2013).
Anti-Inflammatory and Analgesic Agents
Another study synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. These compounds were found to be potent inhibitors of COX-2, showing high analgesic and anti-inflammatory effects, suggesting their potential use in treating related conditions (Abu‐Hashem et al., 2020).
Anti-Angiogenic and Anticancer Properties
Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives showed significant anti-angiogenic and DNA cleavage activities. These compounds blocked the formation of blood vessels in vivo and exhibited cytotoxic effects, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Applications in Polymer Science
A study synthesized and characterized compounds like (4-ethylphenyl)-3,5-ditertiarybutyl-4-hydroxybenzylamine for use in polypropylene copolymers. These compounds improved the thermal stability of the polymers, indicating their potential use in enhancing the properties of polymer materials (Desai et al., 2004).
Capillary Electrophoresis in Pharmaceuticals
Research involving nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, demonstrated the method's effectiveness in pharmaceutical quality control. This suggests its application in ensuring the purity and quality of pharmaceutical products (Ye et al., 2012).
Histone Deacetylase Inhibition
A study described the design and biological evaluation of a compound that selectively inhibits histone deacetylases, showing significant antitumor activity and entering clinical trials. This highlights its potential in cancer therapy (Zhou et al., 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves the condensation of 4-ethylbenzylamine with 3-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-4-one, followed by the reaction of the resulting intermediate with piperidine-3-carboxylic acid chloride.", "Starting Materials": [ "4-ethylbenzylamine", "3-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-4-one", "piperidine-3-carboxylic acid chloride", "diisopropylethylamine", "N,N-dimethylformamide", "dichloromethane", "triethylamine", "ethyl acetate", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: Condensation of 4-ethylbenzylamine with 3-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-4-one in the presence of diisopropylethylamine and N,N-dimethylformamide to form the intermediate.", "Step 2: Reaction of the intermediate with piperidine-3-carboxylic acid chloride in the presence of triethylamine and N,N-dimethylformamide to form the final product.", "Step 3: Purification of the final product by column chromatography using ethyl acetate as the eluent.", "Step 4: Neutralization of the eluent with sodium bicarbonate and washing with brine to obtain the pure compound." ] } | |
CAS RN |
1251606-56-0 |
Molecular Formula |
C28H30N4O2S |
Molecular Weight |
486.63 |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C28H30N4O2S/c1-3-19-8-10-20(11-9-19)15-29-26(33)22-5-4-14-32(16-22)28-30-24-23(17-35-25(24)27(34)31-28)21-12-6-18(2)7-13-21/h6-13,17,22H,3-5,14-16H2,1-2H3,(H,29,33)(H,30,31,34) |
InChI Key |
OIIULFAVYYWQPJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine](/img/structure/B2700138.png)

![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2700140.png)
![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2700141.png)
![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide](/img/structure/B2700142.png)
![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2700143.png)
